molecular formula C12H16N2O2 B13199834 6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one

6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one

Cat. No.: B13199834
M. Wt: 220.27 g/mol
InChI Key: JNVUQDGAZWGINP-UHFFFAOYSA-N
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Description

6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and phthalic anhydride.

    Cyclization Reaction: The key step involves the cyclization of the intermediate to form the isoindolone ring. This is usually achieved through a condensation reaction under acidic or basic conditions.

    Amination: The final step involves the introduction of the amino group at the 6-position of the isoindolone ring. This can be accomplished using various amination reagents such as ammonia or primary amines.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on the isoindolone ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups such as alkyl, acyl, or sulfonyl groups.

Scientific Research Applications

6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Organic Synthesis: It serves as a versatile building block in the synthesis of complex organic molecules, including natural products and synthetic analogs.

    Biological Studies: Researchers use this compound to study its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and therapeutic potential.

    Industrial Applications: The compound is also explored for its use in the development of agrochemicals and other industrially relevant materials.

Mechanism of Action

The mechanism of action of 6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-2-(3-methoxypropyl)-2,3-dihydro-1h-isoindol-1-one is unique due to its specific isoindolone ring structure and the presence of the 3-methoxypropyl substituent. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C12H16N2O2

Molecular Weight

220.27 g/mol

IUPAC Name

6-amino-2-(3-methoxypropyl)-3H-isoindol-1-one

InChI

InChI=1S/C12H16N2O2/c1-16-6-2-5-14-8-9-3-4-10(13)7-11(9)12(14)15/h3-4,7H,2,5-6,8,13H2,1H3

InChI Key

JNVUQDGAZWGINP-UHFFFAOYSA-N

Canonical SMILES

COCCCN1CC2=C(C1=O)C=C(C=C2)N

Origin of Product

United States

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